
Tubulin polymerization-IN-52
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tubulin polymerization-IN-52 is a potent inhibitor of tubulin polymerization, which plays a crucial role in the formation of microtubules. Microtubules are essential components of the cytoskeleton in eukaryotic cells, involved in various cellular processes such as cell division, intracellular transport, and maintenance of cell shape. This compound has shown significant potential in cancer research due to its ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tubulin polymerization-IN-52 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. One common synthetic route includes the following steps:
Preparation of Intermediate A: This step involves the reaction of starting material with a suitable reagent under specific conditions to form Intermediate A.
Coupling Reaction: Intermediate A is then coupled with another reagent to form Intermediate B.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Synthesis: Large quantities of starting materials are reacted in batch reactors under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain the final compound with high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its consistency and efficacy.
Análisis De Reacciones Químicas
Types of Reactions
Tubulin polymerization-IN-52 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may result in reduced forms of the compound .
Aplicaciones Científicas De Investigación
Tubulin polymerization-IN-52 has a wide range of scientific research applications, including:
Drug Development: The compound serves as a lead molecule for the development of new drugs targeting tubulin and microtubule dynamics.
Nanoparticle Drug Delivery: This compound is explored for its potential in nanoparticle-based drug delivery systems to enhance the efficacy and reduce the toxicity of anticancer drugs.
Mecanismo De Acción
Tubulin polymerization-IN-52 exerts its effects by binding to the colchicine-binding site on tubulin, thereby inhibiting the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells. The compound affects various molecular targets and pathways, including the regulation of mitotic spindle formation and the activation of apoptotic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Paclitaxel: A microtubule-stabilizing agent that promotes tubulin polymerization and prevents microtubule depolymerization.
Vinblastine: Another tubulin inhibitor that binds to a different site on tubulin and inhibits microtubule assembly.
Uniqueness
This compound is unique in its specific binding to the colchicine-binding site on tubulin, which allows it to effectively inhibit tubulin polymerization and disrupt microtubule dynamics. This specificity makes it a valuable tool in cancer research and drug development .
Propiedades
Fórmula molecular |
C21H18F3N5O3 |
|---|---|
Peso molecular |
445.4 g/mol |
Nombre IUPAC |
2-[(3S)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl]-N-[2-[2-(trifluoromethyl)benzimidazol-1-yl]ethyl]acetamide |
InChI |
InChI=1S/C21H18F3N5O3/c22-21(23,24)20-28-14-7-3-4-8-16(14)29(20)10-9-25-17(30)11-15-19(32)26-13-6-2-1-5-12(13)18(31)27-15/h1-8,15H,9-11H2,(H,25,30)(H,26,32)(H,27,31)/t15-/m0/s1 |
Clave InChI |
QAGXGXDCLMVURA-HNNXBMFYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)N[C@H](C(=O)N2)CC(=O)NCCN3C4=CC=CC=C4N=C3C(F)(F)F |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CC(=O)NCCN3C4=CC=CC=C4N=C3C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide](/img/structure/B12390785.png)

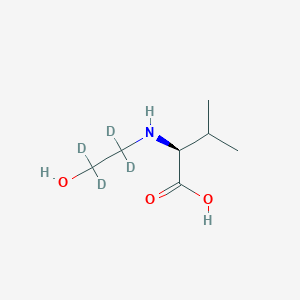
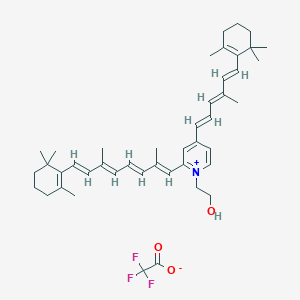
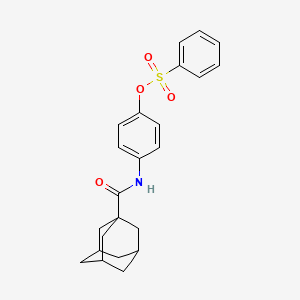
![(1'R,2'R)-4-(1-(2H-1,2,3-Triazol-2-yl)ethyl)-5'-methyl-2'-(prop-1-en-2-yl)-1',2',3',4'-tetrahydro-[1,1'-biphenyl]-2,6-diol](/img/structure/B12390803.png)
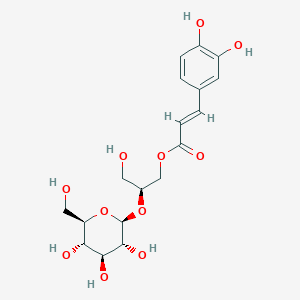
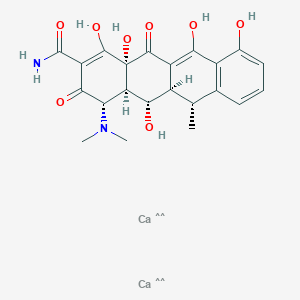
![(2S)-2-[[2-[hydroxy-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphoryl]cyclopentanecarbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12390844.png)
![[2-acetamido-9-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl] N,N-diphenylcarbamate](/img/structure/B12390846.png)

![(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5-dihydroxy-6-octadecanoyloxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B12390870.png)


